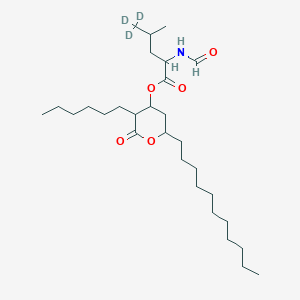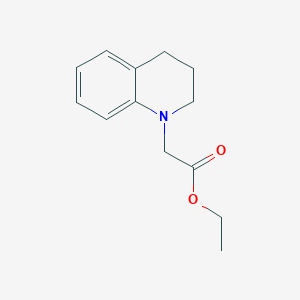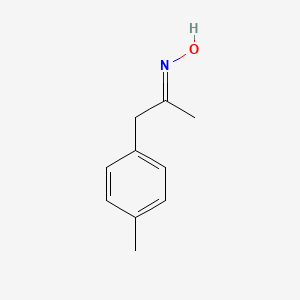
3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-” is a remarkable and compelling antibacterial agent, having gained recognition due to its diverse applicability in studying an array of infections facilitated by susceptible bacteria .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 295.24 . It’s worth noting that similar compounds have a density of 1.414±0.06 g/cm3 (Predicted), a melting point of 179-181°C, and a boiling point of 459.7±45.0 °C (Predicted) .properties
CAS RN |
128508-00-9 |
|---|---|
Product Name |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- |
Molecular Formula |
C13H9F2NO3 |
Molecular Weight |
265.2122664 |
synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methyl-2-(2-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148649.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)

